2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
The compound “2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thioacetamido group, a but-2-yn-1-yl group, and a benzamide group. These groups could potentially give the compound a range of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and benzamide groups suggests that the compound could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might make the compound more reactive towards nucleophiles, while the presence of the benzamide group could influence its acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity, while the presence of the benzamide group could influence its solubility .Scientific Research Applications
Synthesis and Characterization
Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to 2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide, were synthesized for anti-inflammatory activity. Among the derivatives, some showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
The synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involved a series of reactions, highlighting the compound's potential in antimicrobial applications and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Therapeutic Applications
Benzamide derivatives, structurally similar to 2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide, have been synthesized and evaluated as antiprion agents. These derivatives show promise as lead compounds for developing potential therapeutic agents against prion disease (Fiorino et al., 2012).
A study on 2-Phenylpyrroles, conformationally restricted benzamide analogues, explored their potential as antipsychotics. These compounds, structurally related to 2-((4-(2-((4-Fluorophenyl)thio)acetamido)but-2-yn-1-yl)oxy)benzamide, showed dopamine antagonistic activity, indicating their utility in treating psychiatric disorders (van Wijngaarden et al., 1987).
Antimicrobial and Antitumor Activities
The synthesis of imidazole acyl urea derivatives, structurally related to the target compound, showed potential antitumor activities against human gastric carcinoma cell line, illustrating the compound's relevance in cancer research (Zhu, 2015).
The antimicrobial evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, related to the target compound, demonstrated effectiveness against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUNLFCGUFGYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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